molecular formula C17H22N4O3S B4611917 N-[3-(1H-imidazol-1-yl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide

N-[3-(1H-imidazol-1-yl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No.: B4611917
M. Wt: 362.4 g/mol
InChI Key: NYYUWNMJYZANCU-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.14126175 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activity

The chemical synthesis and biological activity of compounds related to N-[3-(1H-imidazol-1-yl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide have been explored in various contexts. These studies involve the synthesis of novel compounds that exhibit potential antiviral, antiulcer, and anticancer activities. For instance, Hamdouchi et al. (1999) designed and prepared a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to antirhinovirus agents, showcasing the relevance of the imidazole ring and the sulfonyl group in enhancing antiviral activity (Hamdouchi et al., 1999).

Similarly, Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, highlighting the synthesis and biological evaluation of these compounds (Starrett et al., 1989). These studies underline the chemical versatility and potential therapeutic applications of compounds structurally related to this compound in addressing various health conditions.

Enhancing Cellular Uptake and Biological Effects

Research on pyrrole–imidazole (Py–Im) polyamides, which are related in structure and function to the compound , has focused on enhancing cellular uptake and biological activity. Meier et al. (2012) explored modifications to the hairpin γ-aminobutyric acid turn unit of Py–Im polyamides, significantly enhancing their cellular uptake and biological activity (Meier et al., 2012). This research is crucial for understanding how structural modifications can potentiate the therapeutic efficacy of compounds targeting DNA sequences and modulating gene expression.

Anticancer and Antiviral Potential

The synthesis and evaluation of N-substituted imidazolylbenzamides have demonstrated significant potential in anticancer and antiviral therapies. Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of such compounds, illustrating their potential as selective class III agents for arrhythmia treatment (Morgan et al., 1990). This research highlights the broader therapeutic applications of compounds related to this compound, extending beyond their initial antiviral focus to include significant roles in cancer therapy and cardiovascular health.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c22-17(19-7-4-9-20-12-8-18-14-20)15-5-3-6-16(13-15)25(23,24)21-10-1-2-11-21/h3,5-6,8,12-14H,1-2,4,7,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYUWNMJYZANCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.